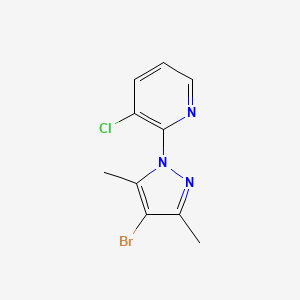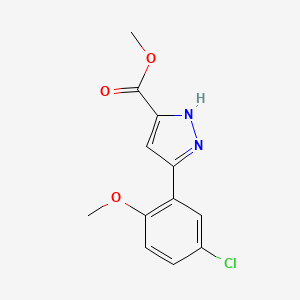
methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate, also known as MCP-5-COOCH3, is a compound used in scientific research in a variety of fields, including pharmacology, toxicology, and biochemistry. MCP-5-COOCH3 is a pyrazole derivative that is structurally related to the pyrazolopyrimidines and has been used to study the effects of pyrazole derivatives in various biological systems. MCP-5-COOCH3 has been used to study the effects of pyrazole derivatives on cell growth, signaling pathways, and other biological processes.
Scientific Research Applications
Methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate has been used in scientific research to study the effects of pyrazole derivatives on biological processes. It has been used to study the effects of pyrazole derivatives on cell growth and signaling pathways, as well as to study the effects of pyrazole derivatives on enzyme activity. methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate has also been used to study the effects of pyrazole derivatives on the regulation of gene expression and DNA replication.
Mechanism of Action
The mechanism of action of methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate is not fully understood. However, it is believed that methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate binds to certain receptors in the cell, leading to the activation of signal transduction pathways. This activation of signal transduction pathways leads to changes in gene expression and other biological processes.
Biochemical and Physiological Effects
methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells in vitro, as well as to induce apoptosis in certain types of cancer cells. methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate has also been shown to inhibit the growth of certain types of bacteria and viruses. In addition, methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
Methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easily synthesized in the laboratory. In addition, methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate has been shown to have a variety of effects on biological processes, making it a useful tool for studying the effects of pyrazole derivatives. However, there are also some limitations to using methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate in lab experiments. For example, the effects of methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate on certain biological processes may not be fully understood, and the compound may interact with other compounds in unexpected ways.
Future Directions
For the use of methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate in scientific research include further studies of its effects on cell growth and signaling pathways, as well as its effects on enzyme activity and gene expression. In addition, further studies of the effects of methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate on other biological processes, such as inflammation and pain, could be beneficial. Finally, further studies of the mechanisms of action of methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate could lead to a better understanding of how pyrazole derivatives affect biological systems.
properties
IUPAC Name |
methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-17-11-4-3-7(13)5-8(11)9-6-10(15-14-9)12(16)18-2/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRMFCWJDQLYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NNC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(5-chloro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






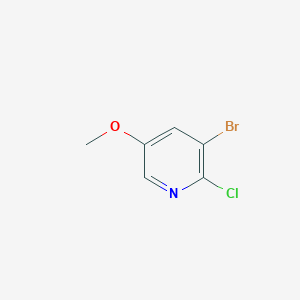
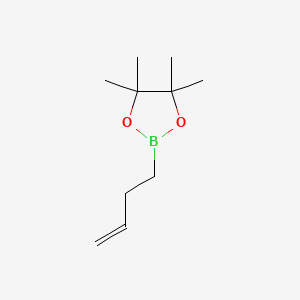
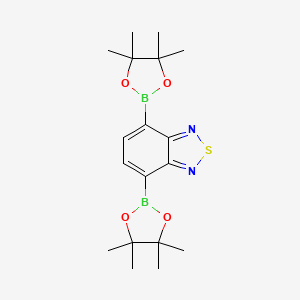
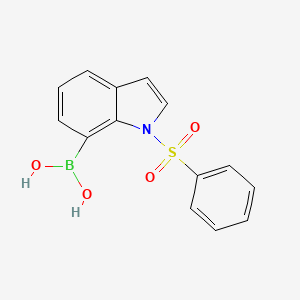
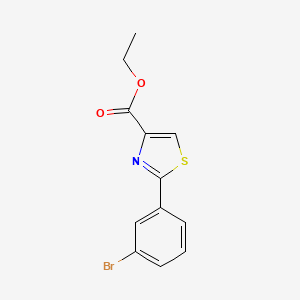
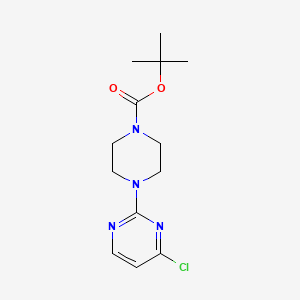
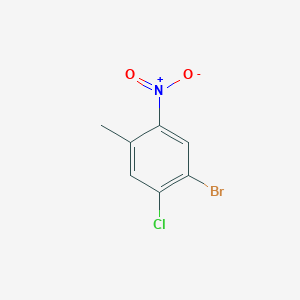
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1522303.png)
